molecular formula C8H9FN2 B2706086 6-Fluoro-2,3-dihydro-1H-indol-1-amine CAS No. 120212-25-1

6-Fluoro-2,3-dihydro-1H-indol-1-amine

Cat. No.: B2706086
CAS No.: 120212-25-1
M. Wt: 152.172
InChI Key: YXFBUHKJKDIRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydro-1H-indol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted indole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroindole: Another fluorinated indole derivative with similar biological activities.

    3-Fluoroindole: Known for its use in medicinal chemistry and drug development.

    5-Fluoroindole: Studied for its potential anticancer properties.

Uniqueness

6-Fluoro-2,3-dihydro-1H-indol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other fluorinated indole derivatives .

Properties

IUPAC Name

6-fluoro-2,3-dihydroindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFBUHKJKDIRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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